(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
説明
This compound is a synthetic benzofuran-3-one derivative characterized by a unique substitution pattern. Its core structure consists of a benzofuran-3-one scaffold with three key substituents:
- 2-[(3-methylthiophen-2-yl)methylidene]: A thiophene-containing substituent with a conjugated double bond in the Z-configuration, contributing to π-π stacking interactions and electronic effects.
The Z-configuration of the methylidene group is critical for its stereoelectronic properties, which may affect binding affinity in biological systems.
特性
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-13-5-8-22(9-6-13)12-16-17(23)4-3-15-20(24)18(25-21(15)16)11-19-14(2)7-10-26-19/h3-4,7,10-11,13,23H,5-6,8-9,12H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQJCYJJYJXTBY-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CS4)C)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CS4)C)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzofuran-3-one derivatives. Below is a comparative analysis with structurally related compounds from literature:
Key Comparisons:
The 4-methylpiperidinylmethyl group (vs. 2-methylpiperidinyl in ) could alter spatial orientation in binding sites, affecting selectivity.
Synthetic Accessibility: The synthesis of benzofuran-3-one derivatives often involves cyclization reactions, as seen in furopyridazinone preparation . However, the target compound’s thiophene and piperidine substituents likely require multi-step functionalization, increasing synthetic complexity.
Potential Therapeutic Relevance: While the target compound’s bioactivity remains underexplored, structurally similar benzofuran derivatives are studied for anticancer properties. For example, FINs (e.g., natural compounds) induce ferroptosis in oral squamous cell carcinoma (OSCC) with selective toxicity . The thiophene moiety in the target compound may similarly modulate redox pathways.
Physicochemical Properties :
準備方法
Carboxylic Acid Ester Formation
Ethyl salicylic acid is reacted with ethyl bromoacetate in benzene under sodium ethanolate catalysis to form ethyl 2-(ethoxycarbonyl)benzofuran-3-one-2-carboxylate. Typical conditions include:
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Solvent : Benzene or toluene.
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Temperature : 50–80°C.
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Catalyst : Sodium ethoxide.
Saponification and Cyclization
The ester intermediate undergoes saponification with potassium hydroxide (2–8 equivalents) in ethanol/water, followed by acidification with HCl to yield benzofuran-3-one.
Functionalization at Position 7: Introduction of the (4-Methylpiperidin-1-yl)methyl Group
The 4-methylpiperidinylmethyl moiety is introduced via a Mannich reaction or alkylation.
Mannich Reaction Protocol
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Substrate : 6-Hydroxybenzofuran-3-one.
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Reagents : Formaldehyde and 4-methylpiperidine.
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Conditions :
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Solvent : Ethanol/water.
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Temperature : 60–80°C.
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Reaction Time : 4–6 hours.
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Outcome : Selective methylation at position 7 confirmed by NMR.
Knoevenagel Condensation at Position 2: Thiophene Substituent Installation
The (3-methylthiophen-2-yl)methylidene group is introduced via condensation with 3-methylthiophene-2-carbaldehyde.
Reaction Optimization
Workup and Purification
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Acid Quench : Dilute HCl to precipitate the product.
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Chromatography : Silica gel column with ethyl acetate/hexane.
Analytical Characterization and Validation
Spectroscopic Data
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing (2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one?
- Methodological Answer : The synthesis typically involves a condensation reaction between 6-hydroxy-1-benzofuran-3(2H)-one and substituted aldehydes (e.g., 3-methylthiophene-2-carbaldehyde) under basic conditions. For example, sodium hydroxide or potassium carbonate in ethanol/methanol facilitates the formation of the methylidene group . Reaction progress is monitored via thin-layer chromatography (TLC) , and purification is achieved using column chromatography. Final structural confirmation employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How are key functional groups (e.g., hydroxy, methylpiperidinylmethyl) in this compound characterized?
- Methodological Answer :
- Hydroxy group : Detected via FT-IR spectroscopy (broad O-H stretch ~3200–3500 cm⁻¹) and confirmed by ¹H NMR (singlet at δ ~9–10 ppm, exchangeable with D₂O) .
- Methylpiperidinylmethyl : Identified using ¹³C NMR (quaternary carbons at δ ~50–60 ppm for piperidine N-CH₂) and 2D NMR (HSQC/HMBC to map connectivity) .
- Methylthiophenyl : ¹H NMR aromatic protons (δ ~6.5–7.5 ppm) and mass spectrometry (fragmentation patterns) confirm substitution .
Q. What analytical techniques are critical for purity assessment and structural elucidation?
- Methodological Answer :
- Purity : HPLC (reverse-phase C18 column, UV detection at λ = 254 nm) with ≥95% purity threshold .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR for proton/carbon assignments; COSY and NOESY for stereochemistry (Z-configuration) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular formula (e.g., C₂₃H₂₅NO₃S requires m/z 396.1624) .
Advanced Research Questions
Q. How can reaction yields be optimized for the methylpiperidinylmethyl substitution step?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF to enhance nucleophilicity of the piperidine derivative .
- Catalysis : Use molecular sieves to absorb water and shift equilibrium toward product formation .
- Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation.
- Yield Tracking : Compare yields using quantitative ¹H NMR (internal standard: 1,3,5-trimethoxybenzene) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
- Methodological Answer :
- Cross-Validation : Use X-ray crystallography to confirm absolute configuration if crystals are obtainable .
- Dynamic NMR : Assess rotational barriers of the methylpiperidinyl group to explain anomalous peaks .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. What strategies are used to investigate this compound’s biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- In Silico Screening : Molecular docking (AutoDock Vina) against potential targets (e.g., kinases, GPCRs) using the compound’s 3D structure (PDB ID: 8GX) .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., kinase activity with ADP-Glo™) .
- Cellular Uptake : LC-MS/MS quantification in cell lysates after treatment .
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